molecular formula C25H19N3O4 B2725363 N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-67-2

N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2725363
CAS No.: 877656-67-2
M. Wt: 425.444
InChI Key: BUHNEMDJHUVDBY-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound featuring a diverse set of functional groups, making it a molecule of interest in various fields of scientific research, from synthetic chemistry to biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps:

  • Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a series of cyclization reactions starting from benzofuran and pyrimidine derivatives.

  • Substitution with a benzyl group: Benzylation can be performed under basic conditions using benzyl halides and strong bases.

  • Attachment of the acetamide group: The final acetamide group is introduced through amidation reactions involving acetic anhydride or acetamide under catalyzed conditions.

Industrial Production Methods

Industrial-scale production of such complex organic molecules typically employs automated synthesizers that allow precise control over reaction conditions. Techniques like solid-phase synthesis and microwave-assisted reactions are often used to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at various positions on the benzofuro[3,2-d]pyrimidine ring.

  • Reduction: Certain functional groups within the molecule can be reduced, though this may be less common due to the stability of the core structure.

  • Substitution: Electrophilic and nucleophilic substitutions can occur at different sites, especially on the benzyl and acetamide groups.

Common Reagents and Conditions

  • Oxidation: Often involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Typically performed using hydrogen gas in the presence of palladium catalysts or with reagents like lithium aluminum hydride.

  • Substitution: A range of halides and bases can be used, depending on the specific substitution reaction.

Major Products

The major products of these reactions include derivatives with modified functional groups, leading to potentially new compounds with different properties and applications.

Scientific Research Applications

N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has a wide range of applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Potential use in the study of biochemical pathways due to its unique structure.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry: Utilized in the development of materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved often include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1-yl)acetamide

  • N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide

  • N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzothiophene-1(2H)-yl)acetamide

Uniqueness

N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide stands out due to the combination of the benzofuro[3,2-d]pyrimidine core with the benzyl and acetamide groups, offering a distinct set of chemical properties and biological activities compared to similar compounds.

So, what do you find most interesting about this compound?

Properties

CAS No.

877656-67-2

Molecular Formula

C25H19N3O4

Molecular Weight

425.444

IUPAC Name

N-benzyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C25H19N3O4/c29-21(26-15-17-9-3-1-4-10-17)16-27-22-19-13-7-8-14-20(19)32-23(22)24(30)28(25(27)31)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,26,29)

InChI Key

BUHNEMDJHUVDBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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